molecular formula C9H7BrN2O B14814022 6-Bromo-5-cyclopropoxypicolinonitrile

6-Bromo-5-cyclopropoxypicolinonitrile

Cat. No.: B14814022
M. Wt: 239.07 g/mol
InChI Key: YETRYTPZQDMSJE-UHFFFAOYSA-N
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Description

6-Bromo-5-cyclopropoxypicolinonitrile is a pyridine derivative characterized by a bromine atom at the 6-position, a cyclopropoxy group at the 5-position, and a nitrile functional group at the 2-position of the pyridine ring. This compound’s structure combines steric bulk from the cyclopropane ring with the electron-withdrawing effects of bromine and nitrile groups, making it a unique candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3H2

InChI Key

YETRYTPZQDMSJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of a picolinonitrile derivative using bromine in acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-5-cyclopropoxypicolinonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the original compound .

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxypicolinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors in biological systems . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name Substituents (Position) Functional Groups Key Differences vs. Target Compound
6-Bromo-5-fluoropicolinonitrile Br (6), F (5) Nitrile Fluorine (electron-withdrawing) vs. cyclopropoxy (electron-donating with steric bulk)
5-Bromo-6-chloropicolinonitrile Br (5), Cl (6) Nitrile Halogen positions reversed; Cl less electronegative than Br
6-Bromo-5-methylpicolinonitrile Br (6), CH₃ (5) Nitrile Methyl group (electron-donating) vs. cyclopropoxy (steric hindrance)
Methyl 5-bromo-6-isopropoxypicolinate Br (5), OCH(CH₃)₂ (6) Ester, Nitrile Isopropoxy (bulky alkyl) vs. cyclopropoxy (strained ring); ester vs. nitrile
6-Bromo-5-hydroxypicolinonitrile Br (6), OH (5) Nitrile, Hydroxyl Hydroxyl (polar, H-bonding) vs. cyclopropoxy (lipophilic)

Pharmacokinetic Considerations

  • Binding Affinity : Molecular docking studies on similar nitriles suggest that cyclopropoxy’s steric profile may interfere with enzyme active sites, unlike smaller halogens .

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